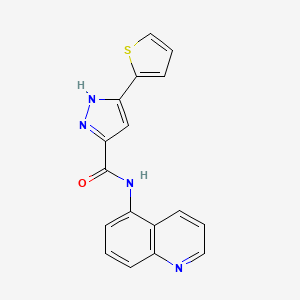![molecular formula C18H18N4O2S B6581447 N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239047-70-1](/img/structure/B6581447.png)
N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, also known as NMPTPC, is a heterocyclic compound that has been studied for its potential therapeutic applications in the medical field. It is a derivative of pyrazole, which is a five-membered ring containing nitrogen and oxygen atoms. NMPTPC has been studied for its potential to act as a ligand for G-protein-coupled receptors, and it has been found to have a variety of biological effects.
Wissenschaftliche Forschungsanwendungen
N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in the medical field. It has been found to possess anti-inflammatory and analgesic properties, as well as anti-cancer activity. It has also been studied for its potential to act as a ligand for G-protein-coupled receptors, which are involved in many physiological processes.
Wirkmechanismus
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is not yet fully understood, but it is thought to involve the binding of the compound to G-protein-coupled receptors. This binding is thought to lead to the activation of signal transduction pathways, which in turn leads to the biological effects of the compound.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory and analgesic properties, as well as anti-cancer activity. It has also been found to modulate the activity of various enzymes and proteins, as well as to affect the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively easy to synthesize, making it a useful tool for researchers. However, the compound is not yet fully understood, so the exact mechanism of action is not yet known. This makes it difficult to predict the exact biological effects of the compound.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. These include further research into the mechanism of action of the compound, as well as research into its potential therapeutic applications. Additionally, further research into the structure-activity relationships of the compound could help to identify new compounds with similar properties. Other potential directions include research into the pharmacokinetics and pharmacodynamics of the compound, as well as research into its potential toxicity.
Synthesemethoden
N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can be synthesized from a variety of starting materials. One method involves the reaction of 4-morpholinophenol with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in aqueous solution and yields this compound as the product.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(16-12-15(20-21-16)17-2-1-11-25-17)19-13-3-5-14(6-4-13)22-7-9-24-10-8-22/h1-6,11-12H,7-10H2,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKNXXLUJOAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-{2-[1-(thiophen-2-yl)cyclopentaneamido]phenyl}benzamide](/img/structure/B6581375.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide](/img/structure/B6581378.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide](/img/structure/B6581381.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6581385.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581393.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}pyridine-4-carboxamide](/img/structure/B6581400.png)

![N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581416.png)
![N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6581432.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6581441.png)
![2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B6581453.png)
![N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6581464.png)
![N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6581467.png)
![1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea](/img/structure/B6581470.png)